molecular formula C14H18Cl2N2O4S B4405853 2,4-dichloro-N-isopropyl-5-(4-morpholinylsulfonyl)benzamide

2,4-dichloro-N-isopropyl-5-(4-morpholinylsulfonyl)benzamide

Cat. No. B4405853
M. Wt: 381.3 g/mol
InChI Key: YUODROQWNOCZRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-isopropyl-5-(4-morpholinylsulfonyl)benzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic sensor that regulates cellular energy homeostasis and is involved in various physiological processes. A-769662 has been widely studied for its potential therapeutic applications in metabolic disorders such as diabetes and obesity.

Mechanism of Action

2,4-dichloro-N-isopropyl-5-(4-morpholinylsulfonyl)benzamide activates AMPK by binding to the γ subunit of the enzyme. This leads to an allosteric activation of AMPK, which results in the phosphorylation of various downstream targets involved in energy metabolism. This compound has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle cells, which can help in the treatment of metabolic disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells and tissues. It has been shown to increase glucose uptake and insulin sensitivity in skeletal muscle cells, which can help in the treatment of type 2 diabetes. This compound has also been shown to reduce body weight and improve lipid metabolism in animal models of obesity. Additionally, this compound has been shown to have anti-inflammatory effects in various cell types, which can be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

2,4-dichloro-N-isopropyl-5-(4-morpholinylsulfonyl)benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and is relatively stable in biological systems. It has been extensively studied and has a well-established mechanism of action. However, this compound also has some limitations for lab experiments. It can be toxic at high concentrations and has been shown to have off-target effects on other enzymes. Additionally, its long-term effects on cells and tissues are not well understood.

Future Directions

There are several future directions for research on 2,4-dichloro-N-isopropyl-5-(4-morpholinylsulfonyl)benzamide. One potential area of research is the development of more potent and selective AMPK activators. Another area of research is the investigation of the long-term effects of this compound on cells and tissues. Additionally, the therapeutic potential of this compound in other diseases such as cancer and neurodegenerative disorders could be explored. Finally, the development of novel delivery systems for this compound could improve its efficacy and reduce its toxicity in vivo.

Scientific Research Applications

2,4-dichloro-N-isopropyl-5-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various metabolic disorders. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, which can help in the treatment of type 2 diabetes. This compound has also been shown to reduce body weight and improve lipid metabolism in animal models of obesity.

properties

IUPAC Name

2,4-dichloro-5-morpholin-4-ylsulfonyl-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O4S/c1-9(2)17-14(19)10-7-13(12(16)8-11(10)15)23(20,21)18-3-5-22-6-4-18/h7-9H,3-6H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUODROQWNOCZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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